molecular formula C23H28N2O2S B303959 N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

カタログ番号 B303959
分子量: 396.5 g/mol
InChIキー: HLEJYGSCKGKDEY-QNGOZBTKSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide, also known as TH-302, is a hypoxia-activated prodrug that has been extensively studied for its potential applications in cancer therapy. This compound is designed to selectively target and kill cancer cells that are located in areas of low oxygen concentration, which are often resistant to conventional chemotherapy and radiation treatments.

作用機序

N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is a hypoxia-activated prodrug, which means that it is designed to be activated only in areas of low oxygen concentration. In these areas, the prodrug is metabolized by enzymes to release the active form of the drug, which then selectively targets and kills cancer cells. The mechanism of action of N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide involves the formation of DNA crosslinks, which leads to DNA damage and cell death.
Biochemical and Physiological Effects:
N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to induce DNA damage and cell death, as well as inhibit the growth and proliferation of cancer cells. N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has also been shown to enhance the efficacy of other cancer treatments when used in combination with them. In addition, N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been shown to have minimal toxicity in normal cells.

実験室実験の利点と制限

One of the main advantages of N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide for lab experiments is its selective targeting of cancer cells in areas of low oxygen concentration. This allows for more precise targeting of cancer cells and reduces the risk of toxicity in normal cells. However, one limitation of N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is its low solubility in water, which can make it difficult to work with in lab experiments.

将来の方向性

There are several future directions for research on N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide. One potential direction is to further investigate the mechanism of action of this compound and its effects on cancer cells. Another potential direction is to explore the use of N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide in combination with other cancer treatments to enhance their efficacy. Additionally, there is a need for more research on the pharmacokinetics and pharmacodynamics of N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide in order to optimize its use in cancer therapy. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide in humans.

合成法

The synthesis of N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide involves several steps, starting with the reaction of 2-(2-thienyl)acetic acid with thionyl chloride to form 2-(2-thienyl)acetyl chloride. This intermediate is then reacted with N-(cycloheptyl)carbodiimide to form the corresponding amide. The amide is then reacted with 3,4-dimethylbenzoyl chloride to form N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide. The overall yield of this synthesis method is around 25%.

科学的研究の応用

N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been extensively studied for its potential applications in cancer therapy. In preclinical studies, it has been shown to selectively target and kill cancer cells that are located in areas of low oxygen concentration, which are often resistant to conventional chemotherapy and radiation treatments. This compound has also been shown to enhance the efficacy of other cancer treatments when used in combination with them.

特性

製品名

N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

分子式

C23H28N2O2S

分子量

396.5 g/mol

IUPAC名

N-[(Z)-3-(cycloheptylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C23H28N2O2S/c1-16-11-12-18(14-17(16)2)22(26)25-21(15-20-10-7-13-28-20)23(27)24-19-8-5-3-4-6-9-19/h7,10-15,19H,3-6,8-9H2,1-2H3,(H,24,27)(H,25,26)/b21-15-

InChIキー

HLEJYGSCKGKDEY-QNGOZBTKSA-N

異性体SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NC3CCCCCC3)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3CCCCCC3)C

正規SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3CCCCCC3)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。